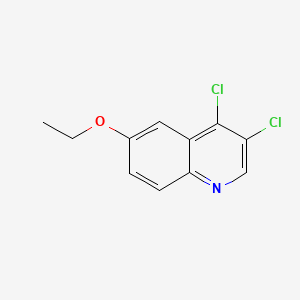

3,4-Dichloro-6-ethoxyquinoline

Description

Structure

3D Structure

Properties

CAS No. |

1204811-86-8 |

|---|---|

Molecular Formula |

C11H9Cl2NO |

Molecular Weight |

242.099 |

IUPAC Name |

3,4-dichloro-6-ethoxyquinoline |

InChI |

InChI=1S/C11H9Cl2NO/c1-2-15-7-3-4-10-8(5-7)11(13)9(12)6-14-10/h3-6H,2H2,1H3 |

InChI Key |

KSZJQQFGHUKMFJ-UHFFFAOYSA-N |

SMILES |

CCOC1=CC2=C(C(=CN=C2C=C1)Cl)Cl |

Synonyms |

3,4-Dichloro-6-ethoxyquinoline |

Origin of Product |

United States |

Theoretical and Computational Investigations of 3,4 Dichloro 6 Ethoxyquinoline

Quantum Chemical Modeling Approaches

Quantum chemical modeling provides a powerful theoretical framework for understanding the fundamental properties of molecules like 3,4-dichloro-6-ethoxyquinoline at the atomic and electronic levels. These computational methods allow for the elucidation of molecular structure, reactivity, and spectroscopic properties, offering insights that can complement or guide experimental studies. The primary approaches in this field include Density Functional Theory (DFT), ab initio methods, and semiempirical calculations, each with its own balance of computational cost and accuracy.

Density Functional Theory (DFT) Calculations for Structural Elucidation

Density Functional Theory has become a cornerstone of computational chemistry for its ability to provide accurate results with manageable computational resources. For a molecule such as this compound, DFT would be an ideal method to determine its optimal three-dimensional geometry, vibrational frequencies, and various electronic properties. The theory is based on the principle that the ground-state energy of a many-electron system can be determined from its electron density, which is a function of only three spatial coordinates.

The accuracy of DFT calculations is highly dependent on the choice of the functional, which approximates the exchange-correlation energy, and the basis set, which describes the atomic orbitals. For a halogenated quinoline (B57606) derivative like this compound, a common approach would involve testing a range of functionals and basis sets to find a combination that provides a reliable description of the system.

Functionals are typically categorized into different "rungs" of Jacob's Ladder, from the Local Density Approximation (LDA) to more sophisticated hybrid and double-hybrid functionals. For molecules containing halogens and aromatic systems, hybrid functionals such as B3LYP or PBE0 are often employed as they incorporate a portion of exact Hartree-Fock exchange, which can improve the description of electronic effects.

Basis sets, such as the Pople-style (e.g., 6-311++G(d,p)) or Dunning's correlation-consistent sets (e.g., cc-pVTZ), would need to be evaluated. The inclusion of polarization (d,p) and diffuse (++) functions is generally important for accurately modeling the electron distribution, especially around the electronegative chlorine and oxygen atoms and the delocalized π-system of the quinoline ring. Validation would typically involve comparing the calculated results against any available experimental data or against higher-level, more computationally expensive ab initio calculations.

A critical step in any computational study is the validation of the theoretical model by comparing its predictions with experimental data. For this compound, this would involve comparing the optimized geometric parameters (bond lengths and angles) with data from X-ray crystallography, if available. Calculated vibrational frequencies, after appropriate scaling to account for anharmonicity and basis set deficiencies, could be compared with experimental Infrared (IR) and Raman spectra. Furthermore, calculated electronic transitions from Time-Dependent DFT (TD-DFT) could be correlated with UV-Visible spectroscopic measurements. Discrepancies between theoretical and experimental values can provide insights into the limitations of the chosen computational method or highlight interesting molecular phenomena.

Semiempirical Calculations for Predictive Modeling

Semiempirical methods, such as AM1, PM3, and PM7, offer a computationally less expensive alternative to DFT and ab initio methods. They employ a simplified form of the Schrödinger equation and use parameters derived from experimental data to approximate certain integrals, which significantly speeds up calculations. While less accurate, these methods can be useful for predictive modeling of large systems or for high-throughput screening of molecular properties. For this compound, semiempirical calculations could be used for initial conformational searches or to quickly estimate properties like heats of formation and dipole moments before undertaking more rigorous and costly calculations.

Electronic Structure and Molecular Orbital Analysis

An analysis of the electronic structure of this compound would provide deep insights into its chemical behavior. This involves examining the distribution of electrons and the nature of the molecular orbitals. Key aspects of this analysis would include the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the electrostatic potential.

The HOMO and LUMO are often referred to as the frontier orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a crucial parameter that influences the molecule's chemical reactivity and kinetic stability. For this compound, one would expect the HOMO to be distributed over the electron-rich quinoline ring and the ethoxy group, while the LUMO might be localized more on the electron-deficient parts of the ring, influenced by the electron-withdrawing chlorine atoms.

A Molecular Electrostatic Potential (MEP) map would visually represent the charge distribution on the molecule's surface. Regions of negative potential (typically colored red) would indicate areas prone to electrophilic attack, likely around the nitrogen and oxygen atoms. Regions of positive potential (colored blue) would indicate areas susceptible to nucleophilic attack. This analysis would be instrumental in predicting the regioselectivity of chemical reactions involving this compound.

Frontier Molecular Orbital (HOMO-LUMO) Energy Gap Determination

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as frontier molecular orbitals. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical parameter for describing a molecule's chemical reactivity and kinetic stability. wuxibiology.commdpi.com A small gap suggests that a molecule is more reactive and can be easily excited, whereas a large gap indicates higher stability. wuxibiology.com

For instance, a computational study on a related compound, 3,4-Dichloro-6-ehtyl-6H-pyrano[3,2-c]quinoline-2,5-dione (DCPQ), calculated using the DFT_B3PW91_SDD method, revealed a HOMO-LUMO bandgap of 3.78 eV. nanobioletters.com This value suggests significant reactivity, making it a candidate for applications in photovoltaics. nanobioletters.com A similar analysis for this compound would provide crucial insights into its electronic behavior and potential applications.

Table 1: Illustrative Frontier Molecular Orbital Data for a Related Quinoline Derivative (DCPQ) This table presents data for 3,4-Dichloro-6-ehtyl-6H-pyrano[3,2-c]quinoline-2,5-dione (DCPQ) to illustrate the concept.

| Parameter | Energy (eV) |

| EHOMO | -6.89 |

| ELUMO | -3.11 |

| Energy Gap (ΔE) | 3.78 |

Data sourced from a study on DCPQ. nanobioletters.com

Charge Distribution Analysis (e.g., Mulliken Population Analysis)

Mulliken population analysis is a method used to estimate the partial atomic charges within a molecule, providing a picture of electron distribution. openmx-square.orgwikipedia.org This analysis helps identify which atoms are electron-rich (negative charge) and which are electron-deficient (positive charge), offering clues about the molecule's reactivity and intermolecular interactions. openmx-square.org

In the computational analysis of DCPQ, Mulliken charges showed that oxygen and nitrogen atoms, being highly electronegative, carried an excess of electrons, resulting in negative charges. nanobioletters.com Consequently, nearby carbon and hydrogen atoms became electron-deficient and positively charged. nanobioletters.com This charge separation is critical for understanding the molecule's photovoltaic and nonlinear optical properties. nanobioletters.com A similar charge distribution map for this compound would highlight the influence of the chloro and ethoxy substituents on the quinoline core's electronic landscape.

Table 2: Illustrative Mulliken Atomic Charges for Selected Atoms in a Related Quinoline Derivative (DCPQ) This table presents data for 3,4-Dichloro-6-ehtyl-6H-pyrano[3,2-c]quinoline-2,5-dione (DCPQ) to illustrate the concept.

| Atom | Charge (e) |

| O1 | -0.45 |

| N6 | -0.63 |

| C3 | 0.81 |

| C4 | -0.87 |

Data sourced from a study on DCPQ. nanobioletters.com

Electrostatic Potential Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. wolfram.comyoutube.com It is color-coded to show regions of negative electrostatic potential (typically red), which are susceptible to electrophilic attack, and regions of positive potential (typically blue), which are prone to nucleophilic attack. youtube.comiucr.org

For example, in a study of ethyl 6-chloro-2-ethoxyquinoline-4-carboxylate, the MEP was calculated using DFT at the B3LYP/6-311+G(d,p) level. iucr.org The map revealed negative potential regions (red) corresponding to hydrogen-bond acceptors and positive regions (blue) for hydrogen-bond donors. iucr.org Such a map for this compound would identify the most reactive sites, particularly around the electronegative chlorine, oxygen, and nitrogen atoms, guiding predictions about its interaction with other molecules.

Molecular Geometry and Conformation Studies

Understanding the three-dimensional structure of a molecule is fundamental to predicting its physical and biological properties.

Geometry Optimization and Equilibrium Structure Determination

Geometry optimization is a computational process that determines the most stable three-dimensional arrangement of atoms in a molecule—the equilibrium structure—by finding the minimum energy conformation on the potential energy surface. oup.com This process yields precise theoretical values for bond lengths, bond angles, and dihedral angles.

For the related compound 2,4-Dichloro-6-methoxyquinoline, a crystal structure analysis revealed a planar molecule (excluding the methyl hydrogens) with specific bond lengths and angles determined by X-ray diffraction. iucr.org A theoretical geometry optimization for this compound would provide a similar level of structural detail, which could then be compared with experimental data if available.

Table 3: Illustrative Optimized Geometrical Parameters for a Related Quinoline Derivative This table illustrates the type of data obtained from geometry optimization, using 3,4-Dichloro-6-ehtyl-6H-pyrano[3,2-c]quinoline-2,5-dione (DCPQ) as an example.

| Bond/Angle | Calculated Value |

| C=C Bond Length | 1.38 - 1.43 Å |

| C=O Bond Length | 1.25 - 1.43 Å |

| C-N Bond Length | 1.40 - 1.48 Å |

Data sourced from a study on DCPQ. nanobioletters.com

Conformational Isomerism and Energy Landscapes (e.g., Ethoxy Group Rotation)

Molecules with single bonds can exist as different spatial arrangements called conformers or rotamers, which arise from rotation around these bonds. The ethoxy group (-O-CH₂-CH₃) in this compound can rotate around the C-O and O-C bonds, leading to various conformers with different energies.

A conformational analysis would involve calculating the energy of the molecule as a function of the dihedral angles of the ethoxy group. This generates an energy landscape that identifies the most stable conformer (the global minimum) and the energy barriers for interconversion between different conformers. This information is crucial for understanding the molecule's flexibility and how its shape might influence its interactions in a biological or material context.

Spectroscopic Property Predictions

Computational methods can predict various spectroscopic properties, such as infrared (IR), Raman, and UV-Vis spectra. researchgate.net Theoretical calculations of vibrational frequencies can help in the assignment of experimental IR and Raman spectra. acs.org

For example, a theoretical study on 6-methoxyquinoline (B18371) N-oxide dihydrate used DFT calculations to simulate its IR spectrum, which showed good correlation with experimental results and helped assign specific vibrational bands to functional groups like the N-oxide and C-O stretches. researchgate.net A similar theoretical prediction for this compound would be invaluable for interpreting its experimental spectra and confirming its molecular structure.

Calculated Vibrational Frequencies and Infrared Spectrum Simulations

Vibrational spectroscopy, particularly infrared (IR) spectroscopy, is a fundamental technique for identifying and characterizing chemical compounds. nih.gov Each molecule possesses a unique set of vibrational frequencies that act as a distinctive fingerprint. nih.gov Computational methods, such as Density Functional Theory (DFT), allow for the simulation of these vibrational frequencies and the corresponding IR spectra. nih.govchemrxiv.org

These simulations are performed by first optimizing the molecular geometry to find its most stable conformation. nih.gov Following optimization, harmonic vibrational frequencies are calculated. nih.gov For complex molecules, these calculations can be refined by comparing them with experimental data, and scaling factors are often applied to improve the accuracy of the theoretical predictions. nih.gov The analysis of calculated vibrational modes provides a detailed assignment of the observed experimental bands to specific molecular motions, such as stretching, bending, wagging, and torsion of different functional groups. researchgate.net For instance, in related quinoline derivatives, characteristic bands for C-C aromatic stretching and N-H wagging have been identified and assigned through computational analysis. researchgate.net

Theoretical UV-Visible Absorption Spectra

Ultraviolet-visible (UV-Vis) spectroscopy investigates the electronic transitions within a molecule when it absorbs light in the UV and visible regions of the electromagnetic spectrum. rsc.orgdu.edu.eg These transitions involve the promotion of electrons from lower energy molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO), to higher energy orbitals, like the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org

Theoretical calculations, particularly Time-Dependent Density Functional Theory (TD-DFT), are widely used to simulate UV-Vis absorption spectra. researchgate.netnih.gov These simulations can predict the maximum absorption wavelengths (λmax) and the corresponding electronic transitions. nih.gov The energy gap between the HOMO and LUMO is a key parameter obtained from these calculations, which correlates with the electronic excitability of the molecule. nih.gov

For organic molecules with conjugated π-systems, such as quinolines, electronic transitions often occur in the UV-Vis range. libretexts.org The extent of delocalization within the molecule significantly influences the absorption wavelength. libretexts.org While specific theoretical UV-Vis data for this compound was not found, studies on similar molecules demonstrate that TD-DFT methods can accurately predict experimental spectra, providing insights into the electronic structure and photophysical properties. researchgate.netresearchgate.net

Prediction of Macroscopic Properties from Molecular Structure

Computational chemistry enables the prediction of various macroscopic properties directly from the molecular structure, offering valuable information for materials science and drug design.

Non-Linear Optical (NLO) Property Assessment (e.g., Polarizability, Hyperpolarizability)

Non-linear optical (NLO) materials are crucial for modern technologies like signal processing and optical switching. mdpi.com Organic molecules, particularly those with donor-π-acceptor architectures, often exhibit significant NLO responses. mdpi.com Computational methods are instrumental in predicting the NLO properties of new compounds. nih.gov

The key parameters that quantify NLO response are the linear polarizability (α) and the first hyperpolarizability (β). mdpi.com These tensor quantities describe the linear and non-linear response of a molecule to an applied electric field. mdpi.com DFT calculations are commonly employed to compute these properties. mdpi.com For example, studies on other organic systems have shown that the choice of functional and basis set, such as B3LYP/6-311G(d,p), can provide reliable predictions of polarizability and hyperpolarizability. mdpi.com High values of β are indicative of a strong second-order NLO response, which is desirable for many applications. nih.gov Theoretical calculations can guide the design of new molecules with enhanced NLO properties by modifying their electronic structure. mdpi.comnih.gov

Table 1: Calculated Non-Linear Optical (NLO) Properties (Illustrative) This table is for illustrative purposes as specific data for this compound was not found.

| Property | Symbol | Calculated Value (esu) |

|---|---|---|

| Mean Polarizability | ⟨α⟩ | Value |

Total Dipole Moment Calculations

The calculated dipole moment provides insights into the charge distribution and the nature of intermolecular interactions a molecule is likely to engage in. rnlkwc.ac.in For instance, molecules with a significant dipole moment are generally more soluble in polar solvents. The dipole moment is calculated after optimizing the molecular geometry to its lowest energy state. figshare.com While a specific calculated value for this compound is not available in the provided search results, the methodology using functionals like B3LYP is standard for obtaining reliable dipole moment predictions for organic molecules. figshare.comnih.gov

Table 2: Calculated Total Dipole Moment (Illustrative) This table is for illustrative purposes as specific data for this compound was not found.

| Property | Symbol | Calculated Value (Debye) |

|---|

Intermolecular Interactions and Crystal Packing Analysis

Understanding how molecules interact with each other in the solid state is crucial for predicting crystal structure and material properties.

Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. scirp.orgnih.gov The Hirshfeld surface is a three-dimensional surface defined around a molecule in a crystal, which partitions the crystal space into regions where the electron density of a given molecule dominates. nih.gov

By mapping properties like d_norm (a normalized contact distance) onto the Hirshfeld surface, close intermolecular contacts can be identified. nih.gov Red spots on the d_norm surface indicate contacts shorter than the van der Waals radii, often corresponding to hydrogen bonds or other strong interactions. nih.gov

Table 3: Hirshfeld Surface Analysis - Percentage Contribution of Intermolecular Contacts (Illustrative) This table is for illustrative purposes as specific data for this compound was not found.

| Contact Type | Percentage Contribution (%) |

|---|---|

| H···H | Value |

| Cl···H/H···Cl | Value |

| C···H/H···C | Value |

| O···H/H···O | Value |

| C···C | Value |

Analysis of Hydrogen Bonding and van der Waals Interactions within Crystal Lattices

In the solid state, the spatial arrangement of molecules within a crystal lattice is governed by a complex interplay of non-covalent interactions. For this compound, these interactions would primarily consist of hydrogen bonds and van der Waals forces.

A Hirshfeld surface analysis of a related compound, 5,5-Dichloro-6-hydroxydihydropyrimidine-2,4(1H,3H)-dione, provides a quantitative breakdown of the types of contacts that might be expected. nih.gov

| Interaction Type | Contribution to Hirshfeld Surface (%) |

|---|---|

| O···H/H···O | 35.8 |

| Cl···Cl | 19.6 |

| Cl···H/H···Cl | 17.0 |

| H···H | 8.3 |

| C···O/O···C | 4.3 |

| Cl···O/O···Cl | 4.2 |

| O···O | 4.1 |

This table, adapted from a study on a dichlorinated heterocyclic compound, illustrates the potential distribution of intermolecular contacts in a crystal lattice containing chlorine, oxygen, and hydrogen atoms. The percentages indicate the relative surface area on the Hirshfeld surface corresponding to each type of interaction. Data sourced from nih.gov.

Investigation of π-π Stacking Interactions

Aromatic systems like quinoline have a strong tendency to engage in π-π stacking interactions, which are crucial for the stabilization of crystal structures. nih.gov These interactions arise from a combination of electrostatic, dispersion, and exchange-repulsion forces between the π-electron clouds of adjacent aromatic rings. nih.gov The preferred geometry is typically a parallel-displaced or offset arrangement rather than a direct face-to-face stacking, to minimize electrostatic repulsion. wpmucdn.com

For this compound, the planar quinoline ring system is expected to form significant π-π stacking interactions. Analysis of the closely related compound 2,4-Dichloro-6-methoxyquinoline provides direct insight into this phenomenon. nih.goviucr.orgiucr.org X-ray crystallography of this analog reveals that the crystal packing is stabilized by intermolecular π–π stacking interactions between the rings of adjacent molecules. nih.goviucr.org These interactions occur across inversion centers, leading to an ordered, layered supramolecular architecture. vulcanchem.com

Key parameters describing these interactions in 2,4-Dichloro-6-methoxyquinoline have been determined and are summarized below. These values offer a strong model for the expected π-π stacking geometry in this compound.

| Parameter | Value (Å) | Description |

|---|---|---|

| Centroid-to-centroid distance | 3.736 (3) | The distance between the geometric centers of two stacked aromatic rings. |

| Perpendicular distance (Cg1···Cg1) | 3.470 | The shortest distance between the planes of the interacting rings. |

| Perpendicular distance (Cg2···Cg2) | 3.497 | |

| Slippage (Cg1···Cg1) | 1.283 | The offset or displacement between the centroids of the stacked rings. |

| Slippage (Cg2···Cg2) | 1.178 |

This table presents the key geometric parameters of π-π stacking interactions observed in the crystal structure of the analogous compound 2,4-Dichloro-6-methoxyquinoline. Cg1 and Cg2 refer to the centroids of different rings within the quinoline system. Data sourced from iucr.org.

Computational studies on other quinoline derivatives further support the importance of these interactions. Energy framework calculations on methyl 2-[(4-cyanophenyl)methoxy]quinoline-4-carboxylate show that the largest interaction energies are associated with stacking, with dispersion forces being the dominant stabilizing component. iucr.org

Thermochemical Computational Studies

Thermochemical computational studies use quantum chemical methods to predict the thermodynamic properties of molecules, such as enthalpy of formation, entropy, and Gibbs free energy. These calculations are invaluable for understanding molecular stability and predicting the feasibility and outcomes of chemical reactions. researchgate.net

For this compound, computational methods like Density Functional Theory (DFT) can be employed to determine its key thermochemical parameters. Studies on related quinoline derivatives provide a framework for such an analysis. For example, a computational study on 3,4-Dichloro-6-ehtyl-6H-pyrano[3,2-c]quinoline-2,5-dione (DCPQ), a structurally similar fused heterocyclic system, was performed using the DFT_B3PW91_SDD method to calculate its thermochemical properties. nanobioletters.com

The thermal decomposition of ethoxyquinolines has also been investigated computationally. These studies show that a primary decomposition pathway involves the pyrolytic elimination of ethylene (B1197577) to produce the corresponding hydroxyquinoline or quinolone tautomer. researchgate.net The calculations indicate that the formation of the keto tautomer (quinolone) via a six-membered transition state is generally kinetically and thermodynamically favored over the formation of the enol (hydroxyquinoline). researchgate.netresearchgate.net

A theoretical study of DCPQ yielded the following thermochemical data, which can serve as a reference for the expected values for this compound. nanobioletters.com

| Thermochemical Parameter | Calculated Value |

|---|---|

| Enthalpy (Etotal) | -675.01 a.u. |

| Gibbs Free Energy (G) | -675.08 a.u. |

| Entropy (S) | 145.42 Cal/Mol.K |

This table shows the calculated thermochemical parameters for the related compound 3,4-Dichloro-6-ehtyl-6H-pyrano[3,2-c]quinoline-2,5-dione (DCPQ) at 298.15 K. These values provide an estimate of the thermodynamic profile expected for similar chlorinated quinoline structures. Data sourced from nanobioletters.com.

These computational approaches are essential for building a comprehensive profile of this compound, guiding further experimental work by predicting its stability, reactivity, and intermolecular behavior.

Synthetic Methodologies for 3,4 Dichloro 6 Ethoxyquinoline and Its Analogues

Strategies for Quinoline (B57606) Core Construction Relevant to 3,4-Dichloro-6-ethoxyquinoline

The fundamental quinoline structure can be assembled through several classic and modern synthetic strategies. For polysubstituted quinolines like the target compound, methods that allow for precise control over substituent placement are paramount.

Historically, named reactions such as the Combes, Conrad-Limpach, and Friedländer syntheses have been the bedrock of quinoline chemistry. frontiersin.orgjptcp.comrsc.org

Combes Synthesis: This method involves the reaction of an aniline (B41778) with a β-diketone under acidic conditions. jptcp.com

Conrad-Limpach-Knorr Synthesis: This approach utilizes the condensation of anilines with β-ketoesters to form 4-hydroxyquinolines. jptcp.com

Friedländer Synthesis: This strategy involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. rsc.org A significant challenge with this method can be regioselectivity when using unsymmetrical ketones. rsc.org

More contemporary approaches often employ metal-catalyzed reactions to achieve higher efficiency and broader functional group tolerance. frontiersin.orgmdpi.comorganic-chemistry.org For instance, transition-metal-free methods have been developed for constructing 3-substituted or 3,4-disubstituted quinolines from N,N-dimethyl enaminones and o-aminobenzyl alcohols. frontiersin.orgfrontiersin.org These reactions proceed via a direct oxidative cyclocondensation. frontiersin.orgfrontiersin.org

Additionally, radical-based transformations offer another avenue for quinoline synthesis. wiley.com For example, an acidic I2-DMSO system can convert aspartates/phenylalanines and anilines into alkyl quinoline-3-carboxylates or 3-arylquinolines through a formal [3+2+1] annulation. organic-chemistry.org

Precursor Synthesis and Functionalization

The synthesis of this compound necessitates the preparation of key precursors that already contain some of the desired functionalities or are primed for their introduction.

Preparation of 2,4-Dihydroxy-6-ethoxyquinoline (or Methoxy Analogues)

A common route to 2,4-dihydroxyquinoline derivatives starts with the condensation of a substituted aniline with diethyl malonate. heteroletters.org For the ethoxy analogue, p-phenetidine (B124905) (4-ethoxyaniline) would be the starting aniline. The reaction with diethyl malonate at elevated temperatures yields the corresponding N,N'-bis(4-ethoxyphenyl)malonamide. heteroletters.org This intermediate then undergoes cyclization, often mediated by an acid catalyst like methanesulfonic acid, to form 6-ethoxy-2,4-dihydroxyquinoline. heteroletters.org A similar procedure using 4-methoxyaniline produces the 6-methoxy analogue. heteroletters.org

An alternative approach involves reacting an aniline derivative with malonic acid. google.com For instance, p-anisidine (B42471) can be reacted with 2-fluoromalonic acid in the presence of phosphorus oxychloride to produce 2,4-dichloro-3-fluoro-6-methoxyquinoline. acs.orgresearchgate.net

Table 1: Synthesis of 2,4-Dihydroxy-6-alkoxyquinolines

| Starting Aniline | Reagent | Product |

|---|---|---|

| 4-Ethoxyaniline | Diethyl Malonate, Methane Sulfonic Acid | 6-Ethoxy-2,4-dihydroxyquinoline |

| 4-Methoxyaniline | Diethyl Malonate, Methane Sulfonic Acid | 6-Methoxy-2,4-dihydroxyquinoline heteroletters.org |

Generation of Halogenated Quinoline Intermediates

The introduction of halogens onto the quinoline ring is a critical step. The reactivity of the quinoline system allows for halogenation at various positions, depending on the reaction conditions and the directing effects of existing substituents.

The synthesis of halogen-containing quinolines can be achieved through methods like electrophilic iodocyclization of propargyl amines using N-iodosuccinimide (NIS). wiley.com For the specific synthesis of this compound, the dihydroxy precursor is the key intermediate for chlorination.

Halogenation Procedures for this compound

The conversion of the 2,4-dihydroxyquinoline precursor to the final 3,4-dichloro product is typically achieved through a chlorination reaction.

Phosphoryl Chloride (POCl₃) Mediated Chlorination

Phosphoryl chloride (POCl₃) is a widely used and effective reagent for converting hydroxyquinolines (or their tautomeric quinolone forms) into chloroquinolines. heteroletters.orgrsc.org The reaction of 6-ethoxy-2,4-dihydroxyquinoline with refluxing POCl₃ leads to the formation of 2,4-dichloro-6-ethoxyquinoline. heteroletters.org The excess POCl₃ is typically removed by distillation, and the residue is worked up with a basic solution. heteroletters.org

The chlorination of quinazolones (structurally related to quinolones) with POCl₃ has been studied in detail and occurs in two stages: an initial phosphorylation at lower temperatures, followed by the conversion to the chloro derivative upon heating to 70-90 °C. nih.govresearchgate.net This suggests that the reaction with dihydroxyquinolines likely proceeds through a similar phosphorylated intermediate. A minimum of one molar equivalent of POCl₃ is required for efficient conversion. nih.gov

This method is also applicable to the synthesis of analogues. For example, reacting p-anisidine with 2-fluoromalonic acid in the presence of POCl₃ directly yields 2,4-dichloro-3-fluoro-6-methoxyquinoline. acs.orgresearchgate.net

Regioselectivity Control in Halogenation Reactions

Controlling the position of halogenation on the quinoline ring is crucial for synthesizing specifically substituted derivatives. The inherent electronic properties of the quinoline ring and the influence of existing substituents dictate the outcome of electrophilic halogenation.

For instance, a metal-free protocol using trihaloisocyanuric acid allows for the highly regioselective halogenation of 8-substituted quinolines at the C5 position. rsc.org In other cases, radical-based methods have been developed for the C3-selective iodination of quinolines. rsc.org The choice of halogenating agent and reaction conditions is therefore critical. For example, while N-iodosuccinimide can be used for iodination, other reagents like Vilsmeier reagent (generated from POCl₃ and DMF) can be used for regioselective chlorination of heterocyclic N-oxides. researchgate.netrsc.org In the context of this compound, the regioselectivity is predetermined by the starting 2,4-dihydroxy precursor, where the hydroxyl groups are replaced by chlorine atoms using POCl₃.

Post-Synthetic Modifications and Derivatization Strategies of the this compound Scaffold

The inherent reactivity of the this compound core structure allows for a variety of post-synthetic modifications. These transformations are crucial for developing a library of analogues with diverse functionalities, which is essential for structure-activity relationship (SAR) studies in medicinal chemistry and materials science. The primary strategies for derivatization revolve around the differential reactivity of the two chlorine atoms and the potential for reactions on the quinoline ring system itself.

Nucleophilic aromatic substitution (SNAr) is a principal method for the functionalization of halogenated quinolines. masterorganicchemistry.com In this type of reaction, a nucleophile displaces a halide ion from the aromatic ring. The reaction is facilitated by the presence of electron-withdrawing groups on the aromatic ring, which stabilize the negatively charged intermediate, known as the Meisenheimer complex. masterorganicchemistry.com In the case of this compound, the nitrogen atom in the quinoline ring acts as an electron-withdrawing group, activating the chlorine atoms towards nucleophilic attack.

The regioselectivity of SNAr reactions on dihaloquinolines is a critical aspect. For 2,4-dichloroquinolines, the chlorine at the 4-position is generally more susceptible to nucleophilic attack than the chlorine at the 2-position. mdpi.com This preferential reactivity is attributed to the greater stabilization of the Meisenheimer complex formed during attack at the C4 position. mdpi.com This inherent selectivity allows for the sequential and controlled introduction of different nucleophiles. For instance, reacting 2,4-dichloroquinoline (B42001) with a nucleophile under controlled conditions can lead to the selective substitution of the C4-chlorine, leaving the C2-chlorine available for a subsequent, different substitution reaction. mdpi.combdim.eu

Common nucleophiles employed in these reactions include amines, alkoxides, and thiols, leading to the formation of amino-, ether-, and thioether-substituted quinolines, respectively. evitachem.comresearchgate.net The choice of nucleophile, reaction conditions, and the specific substitution pattern of the quinoline ring all play a significant role in the outcome of the reaction.

The study of reaction kinetics and thermodynamics provides valuable insights into the mechanism and feasibility of nucleophilic aromatic substitution on halogenated quinolines. The rate of an SNAr reaction is influenced by several factors, including the nature of the substrate, the strength of the nucleophile, the ability of the leaving group to depart, and the solvent. numberanalytics.com

Kinetic studies on the reaction of 2,4-dichloroquinoline with dimethylamine (B145610) have shown that the displacement of the chlorine at position 4 is significantly more sensitive to solvent effects than the displacement at position 2. bdim.eu For example, the rate of reaction at position 4 decreases much more dramatically when moving from a protic solvent like methanol (B129727) to a non-polar solvent like toluene, compared to the reaction at position 2. bdim.eu This difference in reactivity can be exploited for the selective synthesis of either 2- or 4-substituted isomers by carefully choosing the reaction solvent. bdim.eu

The thermodynamics of SNAr reactions are also a key consideration. The stability of the Meisenheimer complex, which is the reaction intermediate, plays a crucial role in determining the reaction pathway. diva-portal.org Computational studies using density functional theory (DFT) have been employed to investigate the potential energy surfaces of SNAr reactions, providing a deeper understanding of the reaction mechanisms and the factors that govern selectivity. diva-portal.org

The following interactive table presents a summary of the kinetic data for the reaction of 2,4-dichloroquinoline with dimethylamine in different solvents.

The choice of solvent can profoundly influence the rate and selectivity of nucleophilic aromatic substitution reactions. bdim.eulibretexts.org Polar aprotic solvents, such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile, are often effective for SNAr reactions as they can solvate the cationic counter-ion of the nucleophile, thereby increasing its nucleophilicity. libretexts.org Protic solvents, like alcohols, can solvate both the nucleophile and the leaving group, which can sometimes slow down the reaction by stabilizing the reactants more than the transition state. libretexts.org

The effect of the solvent on the reactivity of 2,4-dichloroquinoline with dimethylamine has been studied, revealing that the reactivity at position 4 is more sensitive to solvent changes than at position 2. bdim.eu A significant decrease in the reaction rate at position 4 is observed when switching from methanol to toluene, a non-polar solvent. bdim.eu This highlights the importance of solvent selection in controlling the regiochemical outcome of the reaction.

Catalysis can also play a crucial role in SNAr reactions. numberanalytics.com While traditional SNAr reactions on activated substrates like dichloroquinolines may not always require a catalyst, certain transformations can be facilitated by their use. For instance, palladium-catalyzed amination reactions have been successfully employed for the substitution of chlorine atoms on dichloroquinolines with various amines, including sterically hindered ones. researchgate.net The choice of ligand in these palladium-catalyzed reactions is critical for achieving good yields and selectivity. researchgate.net

The functional groups introduced onto the this compound scaffold via SNAr reactions can subsequently participate in cyclization and rearrangement reactions to generate more complex heterocyclic systems. These intramolecular transformations are powerful tools for building diverse molecular architectures from a common precursor.

For example, a substituent introduced at the C4 position with a suitably positioned functional group can undergo intramolecular cyclization with the nitrogen atom of the quinoline ring or with a group at the C3 position. These cyclization reactions can lead to the formation of fused polycyclic aromatic systems, which are of interest in materials science and medicinal chemistry.

Rearrangement reactions represent another avenue for the structural diversification of the quinoline scaffold. scilit.comwiley-vch.de These reactions involve the migration of an atom or group from one position to another within the molecule, leading to a structural isomer of the starting material. wiley-vch.de While specific examples of rearrangement reactions starting from this compound are not extensively documented in the provided search results, the general principles of organic chemistry suggest that under certain conditions (e.g., acidic or thermal), substituents on the quinoline ring could undergo rearrangement.

Nucleophilic Aromatic Substitution Reactions on Halogenated Quinoline Systems

Green Chemistry Principles in the Synthesis of this compound Analogues

The application of green chemistry principles to the synthesis of quinoline analogues is an increasingly important area of research, aiming to develop more environmentally benign and sustainable chemical processes. raijmr.commatanginicollege.ac.innih.gov Key principles of green chemistry include the use of less hazardous chemicals, the design of energy-efficient processes, and the minimization of waste. matanginicollege.ac.in

One of the most effective ways to make a chemical process greener is to reduce or eliminate the use of volatile organic solvents, which are often toxic, flammable, and contribute to environmental pollution. jocpr.com Solvent-free, or solid-state, reactions offer a compelling alternative. ajol.inforesearchgate.netrsc.org These reactions are typically carried out by grinding the reactants together, sometimes with a solid support or catalyst, or by heating the neat mixture of reactants. ajol.infowjpmr.com

Several methods for the synthesis of quinoline derivatives under solvent-free conditions have been reported. ajol.inforesearchgate.netrsc.orgrsc.org These methods often involve the condensation of anilines with carbonyl compounds or other suitable precursors, sometimes in the presence of a reusable solid catalyst like silica-propylsulfonic acid or zeolites. researchgate.netrsc.org The advantages of these solvent-free approaches include simpler work-up procedures, reduced waste generation, and often shorter reaction times. jocpr.comresearchgate.net

For instance, a fusion-based methodology involving the reaction of a Knoevenagel product with various sulfanilamides in a sealed tube at high temperatures has been developed for the synthesis of functionalized quinoline scaffolds. ajol.info This solvent-free approach provides good yields of the target compounds. ajol.info Another example is the use of tin(II) chloride-dihydrate as a catalyst for the synthesis of polysubstituted quinolines at room temperature under solvent-free conditions, which also results in excellent yields and purity. researchgate.net

The following interactive table summarizes various green synthetic approaches for quinoline derivatives.

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful and efficient green technique for the synthesis of quinoline derivatives. researchgate.net This method offers significant advantages over conventional heating, including dramatically reduced reaction times, improved product yields, and often cleaner reactions with fewer by-products. tandfonline.comresearchgate.net The application of microwave irradiation provides uniform heating and rapid energy transfer, which can accelerate reaction rates for the formation of the quinoline scaffold. researchgate.net

For the synthesis of dichloroquinoline analogues, a particularly effective microwave-assisted method involves the one-pot reaction of substituted anilines with malonic acid in the presence of a chlorinating agent like phosphorus oxychloride (POCl₃). asianpubs.orgasianpubs.org This reaction proceeds via an initial condensation and cyclization, followed by chlorination to yield the target dichloroquinoline. This approach is a modification of the Vilsmeier-Haack reaction, where the reagent formed from POCl₃ facilitates the cyclization and formylation/chlorination steps. dut.ac.zarsc.org

This methodology can be directly applied to the synthesis of This compound . In this proposed synthesis, 4-ethoxyaniline would be reacted with malonic acid and an excess of phosphorus oxychloride . The mixture is subjected to microwave irradiation, which drives the reaction to completion in a fraction of the time required by traditional heating methods. The phosphorus oxychloride serves as both a dehydrating and chlorinating agent in the formation of the quinoline ring.

Research findings for the synthesis of analogous 2,4-dichloroquinolines demonstrate the effectiveness of this microwave-assisted protocol. For instance, the reaction of various anilines with malonic acid and POCl₃ under microwave irradiation at 600 W for as little as 50 seconds has been shown to produce the corresponding 2,4-dichloroquinoline derivatives in good yields. asianpubs.orgasianpubs.org

The detailed findings from these studies highlight the general applicability and efficiency of microwave-assisted synthesis for this class of compounds. The reaction conditions and yields for several 2,4-dichloroquinoline analogues prepared using this method are summarized below.

| Starting Aniline | Product | Microwave Power (W) | Time (s) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Aniline | 2,4-Dichloroquinoline | 600 | 50 | 61 | asianpubs.orgasianpubs.org |

| o-Toluidine | 2,4-Dichloro-8-methylquinoline | 600 | 50 | 59 | asianpubs.orgasianpubs.org |

| p-Toluidine | 2,4-Dichloro-6-methylquinoline | 600 | 50 | 65 | asianpubs.orgasianpubs.org |

| 3,4-Dimethylaniline | 2,4-Dichloro-6,7-dimethylquinoline | 600 | 50 | 63 | asianpubs.orgasianpubs.org |

Advanced Spectroscopic and Crystallographic Characterization of 3,4 Dichloro 6 Ethoxyquinoline

Vibrational Spectroscopy for Structural and Bonding Analysis

Vibrational spectroscopy, encompassing both infrared and Raman techniques, probes the vibrational energy levels of a molecule. These methods are exceptionally sensitive to the functional groups present and provide a unique "fingerprint" of the molecular structure.

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. nih.gov For a vibration to be IR active, it must result in a change in the molecule's dipole moment. nih.gov The analysis of an FT-IR spectrum allows for the identification of specific functional groups present in the molecule. conicet.gov.ar

For 3,4-Dichloro-6-ethoxyquinoline, characteristic absorption bands are expected for the quinoline (B57606) core, the chloro substituents, and the ethoxy group. The interpretation of experimental spectra is often enhanced by comparing it with theoretical spectra generated through computational methods like Density Functional Theory (DFT). mdpi.comresearchgate.net This correlation helps in assigning complex vibrational modes with greater confidence. mdpi.comresearchgate.net

Expected FT-IR Vibrational Bands for this compound The following table outlines the predicted vibrational modes and their expected frequency ranges based on characteristic group frequencies for quinoline and related derivatives. conicet.gov.armdpi.commdpi.com

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Description |

| C-H Stretching (Aromatic) | Quinoline Ring | 3100 - 3000 | Stretching vibrations of the C-H bonds on the aromatic quinoline core. |

| C-H Stretching (Aliphatic) | Ethoxy Group (-CH₂) | 2980 - 2950 | Asymmetric stretching of the methylene (B1212753) C-H bonds. |

| C-H Stretching (Aliphatic) | Ethoxy Group (-CH₃) | 2880 - 2860 | Symmetric stretching of the methyl C-H bonds. |

| C=N and C=C Stretching | Quinoline Ring | 1650 - 1450 | A series of characteristic bands corresponding to the stretching of double bonds within the heteroaromatic ring system. mdpi.com |

| C-O Stretching (Aryl Ether) | Ar-O-CH₂ | 1270 - 1230 | Asymmetric stretching of the aryl-oxygen bond. |

| C-O Stretching (Alkyl Ether) | O-CH₂-C | 1150 - 1085 | Stretching of the alkyl-oxygen bond in the ethoxy group. |

| C-Cl Stretching | C-Cl | 850 - 550 | Stretching vibrations of the carbon-chlorine bonds. The exact position depends on the substitution pattern. |

This table presents expected values based on established group frequencies. Actual experimental values may vary.

Raman spectroscopy is a light scattering technique that provides information complementary to FT-IR. americanpharmaceuticalreview.com It detects vibrational modes that involve a change in the polarizability of the molecule. edinst.com This makes it particularly effective for observing vibrations of non-polar bonds and symmetric vibrations, such as the C=C bonds within the aromatic ring system, which may be weak in the IR spectrum. edinst.com The resulting spectrum serves as a distinct molecular fingerprint. edinst.com

In the case of this compound, the Raman spectrum would be expected to clearly show the skeletal vibrations of the quinoline ring. Computational methods are also frequently used to generate theoretical Raman spectra to aid in the assignment of experimental bands. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Structure Proof

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic compounds in solution. researchgate.net It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. unimelb.edu.au

¹H NMR spectroscopy provides data on the number of different types of protons, their chemical environments, and their proximity to other protons. emerypharma.com The spectrum of this compound would be predicted to show distinct signals for the aromatic protons on the quinoline ring and the aliphatic protons of the ethoxy group. The chemical shift (δ) indicates the electronic environment, while the splitting pattern (multiplicity) reveals the number of neighboring protons. emerypharma.com

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-2 | 8.5 - 8.7 | Singlet (s) | - |

| H-8 | 7.9 - 8.1 | Doublet (d) | 8.5 - 9.5 |

| H-5 | 7.6 - 7.8 | Doublet (d) | 2.0 - 3.0 |

| H-7 | 7.3 - 7.5 | Doublet of doublets (dd) | J = 8.5 - 9.5, 2.0 - 3.0 |

| -OCH₂CH₃ | 4.1 - 4.3 | Quartet (q) | 6.5 - 7.5 |

| -OCH₂CH₃ | 1.4 - 1.6 | Triplet (t) | 6.5 - 7.5 |

This table presents predicted values based on known chemical shifts for quinoline derivatives and general substituent effects. tsijournals.comsigmaaldrich.com The solvent is assumed to be CDCl₃.

¹³C NMR spectroscopy provides a signal for each unique carbon atom in a molecule, offering a direct count of the non-equivalent carbons. tsijournals.com For this compound, eleven distinct signals would be expected, corresponding to the ten carbons of the quinoline core and the two carbons of the ethoxy substituent. The chemical shifts are indicative of the carbon's hybridization and electronic environment.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | 148 - 152 |

| C-3 | 135 - 139 |

| C-4 | 140 - 144 |

| C-4a | 125 - 129 |

| C-5 | 122 - 126 |

| C-6 | 155 - 159 |

| C-7 | 120 - 124 |

| C-8 | 105 - 109 |

| C-8a | 145 - 149 |

| -OCH₂CH₃ | 63 - 67 |

| -OCH₂CH₃ | 14 - 18 |

This table presents predicted values based on known chemical shifts for quinoline derivatives. mdpi.comtsijournals.com The solvent is assumed to be CDCl₃.

While 1D NMR spectra provide foundational information, two-dimensional (2D) NMR experiments are essential for unambiguously assembling the molecular structure by revealing correlations between nuclei. unimelb.edu.auipb.pt

COSY (Correlation Spectroscopy): This homonuclear technique identifies protons that are spin-spin coupled, typically through two or three bonds. magritek.com For this compound, a COSY spectrum would show cross-peaks connecting H-7 with H-8, and the methylene protons of the ethoxy group with the methyl protons. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). youtube.com It would definitively link each proton signal (e.g., H-2, H-5, H-7, H-8, and ethoxy protons) to its corresponding carbon signal. ipb.pt

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range correlations between protons and carbons (typically over two to three bonds). youtube.com It is crucial for identifying quaternary (non-protonated) carbons and linking different spin systems. For instance, the methylene protons of the ethoxy group would show an HMBC correlation to C-6, confirming the position of the ethoxy substituent. emerypharma.comipb.pt

Solid-State NMR (SSNMR): When analyzing the compound in its crystalline or amorphous solid form, SSNMR is employed. nih.gov Techniques like Magic-Angle Spinning (MAS) are used to overcome the spectral broadening effects present in solids, yielding high-resolution spectra. nih.gov SSNMR provides valuable information on the molecular structure and intermolecular packing within the solid state, which can differ from the conformation observed in solution. rsc.org

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For a novel compound like this compound, it serves two primary purposes: determining the exact molecular weight to confirm the elemental composition and analyzing the fragmentation pattern to elucidate the molecular structure. chemical-suppliers.eu

The molecular formula for this compound is C₁₁H₉Cl₂NO, corresponding to a molecular weight of approximately 242.10 g/mol . chemical-suppliers.eu In a mass spectrometry experiment, the molecule is first ionized. Techniques like Electron Ionization (EI) are energetic and cause the molecule to break apart into characteristic fragment ions. alfa-chemistry.com Softer ionization methods, such as Chemical Ionization (CI) or Electrospray Ionization (ESI), are less destructive and are more likely to show a prominent peak corresponding to the protonated molecule [M+H]⁺, which is invaluable for confirming the molecular weight. alfa-chemistry.combuyersguidechem.com

The fragmentation pattern is a unique fingerprint of a molecule. chemical-suppliers.eu By analyzing the m/z values of the fragment ions, chemists can piece together the structural components of the parent molecule. For this compound, expected fragments could arise from the loss of the ethoxy group, cleavage of chlorine atoms, or fragmentation of the quinoline ring system. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would also result in distinctive isotopic peaks for the molecular ion and any chlorine-containing fragments, providing further confirmation of the compound's identity. While the theoretical molecular weight is established, detailed experimental fragmentation data for this compound are not widely available in published literature.

X-ray Diffraction (XRD) for Crystalline Structure Analysis

X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid. It provides precise information on bond lengths, bond angles, and the packing of molecules in the crystal lattice.

To perform single-crystal XRD, a high-quality, single crystal of the compound is required. This crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The X-rays are diffracted by the electron clouds of the atoms in the crystal, producing a unique diffraction pattern of spots. The positions and intensities of these spots are used to calculate an electron density map, from which the precise location of each atom in the structure can be determined. This technique provides an unambiguous determination of the molecule's absolute structure and its packing arrangement in the solid state.

The unit cell is the smallest repeating unit of a crystal lattice. Its dimensions are described by the lengths of its three axes (a, b, c) and the angles between them (α, β, γ). The space group is a mathematical description of the symmetry elements present in the crystal structure, such as rotation axes, mirror planes, and inversion centers. There are 230 possible space groups in three dimensions. The determination of these parameters is the first step in solving a crystal structure.

Specific experimental data from a single-crystal XRD analysis of this compound is not available in the reviewed scientific literature. Therefore, the unit cell parameters and space group have not been published.

| Parameter | Description | Value |

|---|---|---|

| a (Å) | Unit cell edge length | Data not available |

| b (Å) | Unit cell edge length | Data not available |

| c (Å) | Unit cell edge length | Data not available |

| α (°) | Unit cell angle | Data not available |

| β (°) | Unit cell angle | Data not available |

| γ (°) | Unit cell angle | Data not available |

| Volume (ų) | Volume of the unit cell | Data not available |

| Space Group | Symmetry of the crystal lattice | Data not available |

Once the atomic positions are determined from single-crystal XRD data, precise molecular geometry can be calculated.

Bond length is the average distance between the nuclei of two bonded atoms.

Bond angle is the angle formed by three connected atoms.

Torsion angle (or dihedral angle) describes the rotation around a bond and is defined by four consecutively bonded atoms.

These parameters are fundamental for confirming the expected molecular structure and understanding its conformation. No published single-crystal X-ray diffraction study for this compound was found, so a definitive table of its bond lengths and angles cannot be provided. A representative table is included below to illustrate the type of data obtained from such an analysis.

| Bond/Angle | Atoms Involved | Value (Å or °) |

|---|---|---|

| Bond Length | C3-Cl | Data not available |

| Bond Length | C4-Cl | Data not available |

| Bond Length | C6-O | Data not available |

| Bond Angle | Cl-C3-C4 | Data not available |

| Bond Angle | C5-C6-O | Data not available |

| Torsion Angle | C5-C6-O-C(ethoxy) | Data not available |

Powder X-ray Diffraction (PXRD) is a rapid and non-destructive technique used to analyze polycrystalline materials (powders). Instead of a single crystal, a sample containing a large number of randomly oriented microcrystals is used. The resulting diffraction pattern is a plot of intensity versus the diffraction angle (2θ).

This pattern serves as a unique fingerprint for a specific crystalline phase. PXRD is therefore extensively used for:

Phase Identification: Comparing the experimental pattern of a synthesized batch to a known standard to confirm its identity.

Polymorphism Screening: Polymorphs are different crystalline forms of the same compound. They have the same chemical composition but different crystal structures, which can lead to different physical properties. PXRD can readily distinguish between different polymorphic forms.

No powder X-ray diffraction patterns for this compound have been reported in the searched scientific literature.

Research Applications and Mechanistic Studies of 3,4 Dichloro 6 Ethoxyquinoline and Its Analogues

Investigations in Medicinal Chemistry (Molecular Level Focus)

In the realm of medicinal chemistry, the focus on 3,4-dichloro-6-ethoxyquinoline analogues is primarily at the molecular level, involving detailed investigations into how these compounds interact with biological targets. These studies are crucial for the rational design of new therapeutic agents.

Structure-Activity Relationship (SAR) Studies on Functionalized Derivatives

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. georgiasouthern.edu For quinoline (B57606) derivatives, SAR studies have been instrumental in identifying key structural features required for their therapeutic effects. georgiasouthern.edunih.gov

Research on various quinoline analogues has demonstrated that the nature and position of substituents on the quinoline ring are critical for biological activity. For instance, in the context of antimalarial research, the presence of a chlorine atom at the 7-position of the quinoline ring is often essential for optimal activity. youtube.com Modifications to the side chains attached to the quinoline core also significantly impact potency and selectivity. nih.govresearchgate.net Studies on 2-arylvinylquinolines revealed that substituents on the aryl ring and modifications at the C6 position of the quinoline nucleus can dramatically alter antiplasmodial potency. nih.gov Similarly, for anticancer quinoxaline derivatives, a related class of compounds, the presence of electron-releasing groups and specific linkers has been shown to be essential for activity. mdpi.com

While specific SAR data for this compound is not extensively detailed in the provided results, the principles derived from analogous series are highly relevant. The dichloro substitution pattern at positions 3 and 4, combined with the ethoxy group at position 6, creates a unique electronic and steric profile that influences its interaction with biological targets. Further functionalization of this core structure would likely follow the general principles observed for other quinoline derivatives, where modifications to the substituents and their positions would be explored to enhance a desired biological effect. georgiasouthern.edunih.govyoutube.com

A hypothetical SAR study on derivatives of this compound might explore the following modifications:

Variation of the 6-alkoxy group: Replacing the ethoxy group with other alkoxy groups of varying chain lengths and branching to probe the size and nature of the binding pocket.

Substitution at other positions: Introducing various functional groups at the remaining open positions on the quinoline ring to explore additional interaction points with a target.

Modification of the chloro substituents: While generally crucial, exploring the replacement of one or both chlorine atoms with other halogens or functional groups could reveal their specific role in binding.

Table 1: Key Structural Features and Their General Impact on the Biological Activity of Quinoline Derivatives

| Structural Feature | General Impact on Activity |

| Substitution at C7 | A halogen, particularly chlorine, is often crucial for antimalarial activity. youtube.com |

| Side Chain at C4 | The nature and length of the aminoalkyl side chain significantly influence antimalarial potency. youtube.com |

| Substituents on Aryl Side Chains | Electron-donating or withdrawing groups can modulate activity depending on the target. nih.govmdpi.com |

| Heterocyclic Hybridization | Fusing or linking other heterocyclic rings can enhance and diversify biological activity. researchgate.net |

Molecular Docking and Computational Screening for Target Identification

Molecular docking and computational screening are powerful tools used to predict the binding orientation of small molecules to their protein targets and to screen large libraries of compounds for potential biological activity. nih.govfrontiersin.org These methods have been widely applied to quinoline derivatives to identify potential therapeutic targets and to understand the molecular basis of their activity. nih.govnih.govnih.gov

For instance, molecular docking studies on quinoline analogues have been used to investigate their binding to various enzymes and receptors. semanticscholar.org These studies provide insights into the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. frontiersin.orgnih.gov Virtual screening of quinoline derivatives has been employed to identify potential inhibitors for targets like the main protease of SARS-CoV-2 and GLI1 in cancer pathways. nih.govnih.gov

Dihydrofolate Reductase (DHFR): DHFR is a crucial enzyme in the synthesis of nucleic acids and amino acids, making it an attractive target for antimicrobial and anticancer drugs. nih.govnih.govwikipedia.org Quinoline-based compounds have been investigated as DHFR inhibitors. researchgate.net Molecular docking studies help to elucidate how these inhibitors bind to the active site of DHFR, often mimicking the binding of the natural substrate, dihydrofolate. nih.govresearchgate.net The interactions typically involve hydrogen bonding with key residues in the active site and hydrophobic interactions with the surrounding pocket. nih.govresearchgate.net The development of selective DHFR inhibitors is a key goal, and computational studies can aid in designing compounds that specifically target the enzyme from a particular organism. researchgate.net

β-ketoacyl-acyl-carrier protein synthase III (FabH): FabH is a key enzyme in the initiation of fatty acid biosynthesis in bacteria, making it a promising target for new antibacterial agents. nih.govresearchgate.netbiorxiv.org The inhibition of FabH by long-chain acyl-ACPs is a natural regulatory mechanism. nih.govresearchgate.net Computational studies, including molecular docking, have been used to model the interaction of synthetic inhibitors with the active site of FabH. nih.gov These studies can help in the design of novel FabH inhibitors that could be developed into new antibiotics. nih.gov

Computational studies provide a detailed picture of the molecular interactions between quinoline derivatives and their biological targets. These interactions are primarily non-covalent and include:

Hydrogen Bonds: These are crucial for the specificity of binding and often involve the quinoline nitrogen or substituents with polar functional groups. nih.gov

Hydrophobic Interactions: The aromatic rings of the quinoline scaffold frequently engage in hydrophobic interactions with nonpolar residues in the binding pocket of a protein. nih.gov

π-π Stacking: The planar aromatic system of the quinoline ring can interact with aromatic residues of the target protein, such as phenylalanine, tyrosine, or tryptophan.

The specific pattern of these interactions determines the binding affinity and selectivity of the compound for its target. For example, in the context of HIV reverse transcriptase inhibition, docking studies have shown that quinoline derivatives can form hydrogen bonds with key lysine residues and hydrophobic interactions with tryptophan residues in the allosteric site of the enzyme. nih.gov

Table 2: Examples of Molecular Docking Studies on Quinoline Derivatives

| Compound Class | Target Protein | Key Interactions Observed |

| Phenylamino-phenoxy-quinoline derivatives | SARS-CoV-2 Main Protease | Interactions with catalytic triad residues. nih.gov |

| 8-Hydroxyquinoline derivatives | GLI1 | Hydrogen bonding and hydrophobic interactions. nih.gov |

| Chloro- and bromo-substituted quinolines | HIV Reverse Transcriptase | Hydrophobic interactions with TRP229 and hydrogen bonds with LYS101. nih.gov |

Materials Science Applications

Beyond their medicinal applications, quinoline derivatives are also being explored for their potential in materials science, particularly in the field of non-linear optics. mdpi.comresearchgate.net

Development of Materials with Enhanced Non-Linear Optical Properties

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property that is essential for a wide range of applications in photonics and optoelectronics, including optical switching and data storage. researchgate.netdtic.mil Organic molecules with extended π-conjugated systems, such as certain quinoline derivatives, are promising candidates for NLO materials due to their potential for large third-order optical nonlinearities. researchgate.netresearchgate.netfrontiersin.org

Theoretical calculations, such as those based on Density Functional Theory (DFT), have been used to predict the NLO properties of quinoline derivatives. researchgate.netnanobioletters.com These studies calculate parameters like the polarizability (α) and the first-order hyperpolarizability (β) to assess the NLO response of a molecule. nanobioletters.com For a related compound, 3,4-dichloro-6-ethyl-6H-pyrano[3,2-c]quinoline-2,5-dione (DCPQ), DFT calculations have shown a significant NLO response, with a first hyperpolarizability approximately 12 times that of urea, a standard NLO material. nanobioletters.com This suggests that the dichloroquinoline scaffold can be a valuable component in the design of new NLO materials. The high dipole moment and the charge transfer characteristics within these molecules contribute to their enhanced NLO properties. nanobioletters.com

Table 3: Calculated NLO Properties of a Related Dichloro-pyranoquinoline Derivative (DCPQ)

| Property | Calculated Value |

| Dipole Moment (TDM) | 7.64 D |

| Polarizability (α) | - |

| First Hyperpolarizability (β) | 4.29 x 10-30 esu |

Data from theoretical calculations on 3,4-dichloro-6-ethyl-6H-pyrano[3,2-c]quinoline-2,5-dione (DCPQ). nanobioletters.com

Potential in Photovoltaic Device Development

The exploration of quinoline derivatives, such as this compound, and its analogues has revealed their significant potential in the advancement of third-generation photovoltaic technologies. nih.govnih.gov These compounds are gaining popularity for their applications in both dye-sensitized solar cells (DSSCs) and polymer solar cells due to their versatile electronic and photophysical properties. nih.gov Quinoline's core structure, a heterocyclic aromatic organic compound, provides a robust framework for designing molecules with tailored characteristics for light harvesting and charge transport. nih.gov

Quinoline and its analogues also show promise in Perovskite Solar Cells , primarily as additives or as components of hole-transporting materials (HTMs). The introduction of quinoline into the perovskite precursor solution has been shown to improve the quality of the perovskite film by inducing the growth and orientation of crystals and reducing defect density. researchgate.net This passivation of defects suppresses non-radiative recombination of charge carriers, leading to enhanced photovoltaic performance and stability. researchgate.net Optimized devices incorporating quinoline as an additive have achieved power conversion efficiencies of up to 20.87% with improved open-circuit voltage and fill factor. researchgate.net Furthermore, theoretical studies have focused on designing novel quinoline and iso-quinoline based molecules for use as HTMs, demonstrating their potential for efficient hole extraction and transport. researchgate.net

The table below summarizes the key photovoltaic parameters for some quinoline derivative-based solar cells, illustrating their potential in the field.

| Cell Type | Quinoline Derivative Role | Open Circuit Voltage (V) | Short Circuit Current Density (mA/cm²) | Power Conversion Efficiency (%) |

| DSSC | Butoxy-substituted quinoline dye | 0.52 | 7.04 | 2.51 nih.gov |

| Perovskite | Quinoline as an additive | 1.142 | Not Specified | 20.87 researchgate.net |

Applications in Coordination Chemistry

The nitrogen atom in the quinoline ring and the potential for various substituents make this compound and its analogues versatile ligands in coordination chemistry. The lone pair of electrons on the nitrogen atom allows these molecules to coordinate with a wide range of metal ions, forming stable metal-organic complexes. researchgate.net

Design and Synthesis of Metal-Organic Complexes with Quinoline Ligands

The synthesis of metal-organic complexes involving quinoline ligands is a well-established area of research. These complexes are typically prepared by reacting a metal salt with the quinoline derivative in a suitable solvent. The reaction conditions, such as temperature and stoichiometry, can be controlled to yield complexes with desired structures and properties.

Several synthetic strategies are employed:

Direct reaction: A common method involves the direct reaction of a metal halide or acetate with the quinoline ligand. For example, Pt(II)-Sb(III) complexes have been synthesized by reacting PtCl2 with tri(8-quinolinyl)stibane in acetonitrile at elevated temperatures. acs.org

Ligand exchange: In some cases, a pre-existing metal complex with labile ligands is treated with a quinoline derivative, leading to the displacement of the original ligands and the formation of a new quinoline-containing complex.

In situ synthesis: This approach involves the formation of the quinoline ligand in the presence of the metal ion, leading directly to the final complex.

The versatility of the quinoline scaffold allows for the synthesis of complexes with various nuclearities and geometries. For instance, salen ligands incorporating a quinoline base have been synthesized to create bifunctional catalysts. acs.org A variety of transition metal salts of quinoline have been prepared and characterized, forming compounds with the general formula (QuinH)2[MX4]·2H2O, where M can be Co, Zn, or Mn, and X can be Cl or Br. clarku.eduresearchgate.net

Study of Magnetic Behavior in Metal Complexes

The magnetic properties of metal complexes containing quinoline ligands are of significant interest as they provide insights into the electronic structure and geometry of the complex. The magnetic behavior is primarily dictated by the number of unpaired electrons on the metal center and the interactions between these electrons. researchgate.netgcnayanangal.com

Techniques such as magnetometry are used to measure the magnetic susceptibility of these complexes as a function of temperature. The data obtained can be used to determine the magnetic moment of the complex, which is a key parameter for understanding its electronic configuration. researchgate.netgcnayanangal.com

Studies on transition metal complexes with quinoline ligands have revealed a range of magnetic phenomena:

Paramagnetism: Many quinoline-metal complexes exhibit paramagnetic behavior due to the presence of unpaired d-electrons on the metal ion. The measured magnetic moment can help to confirm the oxidation state and spin state (high-spin or low-spin) of the metal. researchgate.netdu.edu.eg

The magnetic properties are highly dependent on the nature of the metal ion, its coordination environment, and the specific quinoline ligand used.

Supramolecular Chemistry and Host-Guest Interactions

The planar aromatic structure of the quinoline ring, combined with the presence of heteroatoms and substituents, makes this compound and its analogues excellent building blocks for supramolecular chemistry. These molecules can engage in a variety of non-covalent interactions, leading to the formation of well-defined, higher-order structures.

Self-Assembly Studies of Quinoline Derivatives

The self-assembly of quinoline derivatives is driven by a combination of non-covalent interactions, including hydrogen bonding, π-π stacking, and halogen bonding. These interactions direct the molecules to organize into specific arrangements in the solid state and in solution.

Hydrogen Bonding: Quinoline derivatives with appropriate functional groups, such as hydroxyl or amino groups, can form strong intermolecular hydrogen bonds. For example, theoretical studies on 8-hydroxyquinoline derivatives have shown the presence of intramolecular hydrogen bonds which, along with π-π stacking, influence their supramolecular structures. nih.gov Even in the absence of classical hydrogen bond donors, the quinoline nitrogen can act as a hydrogen bond acceptor.

π-π Stacking: The aromatic quinoline rings have a propensity to stack on top of each other, driven by favorable electrostatic and van der Waals interactions. These π-π stacking interactions are crucial in determining the packing of these molecules in crystals and their aggregation behavior in solution. nih.gov

Halogen Bonding: The presence of halogen atoms, such as the chlorine atoms in this compound, introduces the possibility of halogen bonding. This is a non-covalent interaction where a halogen atom acts as an electrophilic species (a σ-hole) and interacts with a nucleophile, such as the nitrogen atom of another quinoline molecule or a π-system. Studies on N-(2-halophenyl)quinolin-2-one derivatives have demonstrated the formation of homochiral layered polymers through C–X···π halogen bonds.

Formation of Cocrystals and Inclusion Complexes

The ability of quinoline derivatives to participate in specific intermolecular interactions has been exploited in the field of crystal engineering to form cocrystals and inclusion complexes.

Cocrystals: Cocrystals are multicomponent crystals in which the components are held together by non-covalent interactions. Quinoline derivatives are excellent candidates for forming cocrystals due to their ability to act as both hydrogen and halogen bond acceptors. acs.org For instance, quinoline has been shown to form cocrystals with paracetamol. mdpi.com The formation of cocrystals can be used to modify the physicochemical properties of active pharmaceutical ingredients, such as solubility and stability. Halogenated quinolines are of particular interest in this area, with studies exploring how the position of substituents on the quinoline ring affects the formation and structure of halogen-bonded cocrystals. acs.org

Inclusion Complexes: Inclusion complexes are formed when a "host" molecule encapsulates a "guest" molecule within its cavity. Cyclodextrins, which are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior, are commonly used as host molecules. researchgate.netoatext.comoatext.com The hydrophobic nature of the quinoline ring makes it a suitable guest for encapsulation within the cyclodextrin cavity in an aqueous environment. oatext.comoatext.com The formation of such inclusion complexes can enhance the aqueous solubility and bioavailability of poorly soluble quinoline derivatives. nih.gov

The formation of these host-guest complexes can be achieved through various methods, including co-precipitation and kneading, and can be characterized by techniques such as NMR spectroscopy, Fourier-transform infrared spectroscopy (FTIR), and scanning electron microscopy (SEM). oatext.comoatext.comscielo.br

Catalysis and Organic Transformations

Following a comprehensive review of available scientific literature, it has been determined that there is a notable absence of published research specifically detailing the role of This compound as a reactant, intermediate, or catalyst in novel synthetic pathways. Similarly, dedicated explorations of the catalytic properties of its direct derivatives could not be identified in the public domain.